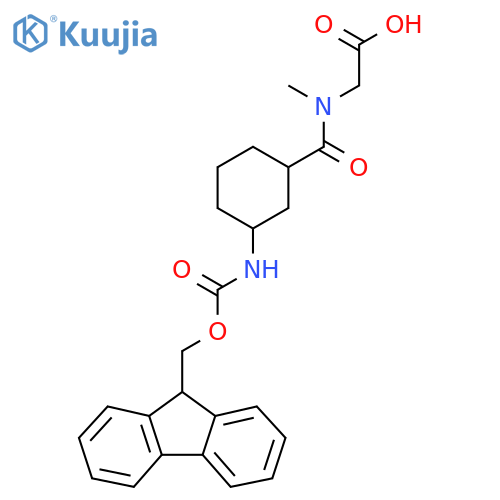

Cas no 2172208-69-2 (2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylformamido}acetic acid)

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylformamido}acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylformamido}acetic acid

- 2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-N-methylformamido}acetic acid

- 2172208-69-2

- EN300-1503222

-

- インチ: 1S/C25H28N2O5/c1-27(14-23(28)29)24(30)16-7-6-8-17(13-16)26-25(31)32-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-5,9-12,16-17,22H,6-8,13-15H2,1H3,(H,26,31)(H,28,29)

- InChIKey: QGPRTKLYQWKYOE-UHFFFAOYSA-N

- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CCCC(C(N(C)CC(=O)O)=O)C1)=O

計算された属性

- 精确分子量: 436.19982200g/mol

- 同位素质量: 436.19982200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 32

- 回転可能化学結合数: 7

- 複雑さ: 676

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.4

- トポロジー分子極性表面積: 95.9Ų

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylformamido}acetic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1503222-1.0g |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-N-methylformamido}acetic acid |

2172208-69-2 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1503222-500mg |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-N-methylformamido}acetic acid |

2172208-69-2 | 500mg |

$3233.0 | 2023-09-27 | ||

| Enamine | EN300-1503222-50mg |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-N-methylformamido}acetic acid |

2172208-69-2 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1503222-2500mg |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-N-methylformamido}acetic acid |

2172208-69-2 | 2500mg |

$6602.0 | 2023-09-27 | ||

| Enamine | EN300-1503222-10000mg |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-N-methylformamido}acetic acid |

2172208-69-2 | 10000mg |

$14487.0 | 2023-09-27 | ||

| Enamine | EN300-1503222-100mg |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-N-methylformamido}acetic acid |

2172208-69-2 | 100mg |

$2963.0 | 2023-09-27 | ||

| Enamine | EN300-1503222-250mg |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-N-methylformamido}acetic acid |

2172208-69-2 | 250mg |

$3099.0 | 2023-09-27 | ||

| Enamine | EN300-1503222-1000mg |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-N-methylformamido}acetic acid |

2172208-69-2 | 1000mg |

$3368.0 | 2023-09-27 | ||

| Enamine | EN300-1503222-5000mg |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-N-methylformamido}acetic acid |

2172208-69-2 | 5000mg |

$9769.0 | 2023-09-27 |

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylformamido}acetic acid 関連文献

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylformamido}acetic acidに関する追加情報

Introduction to 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylformamido}acetic acid (CAS No. 2172208-69-2)

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylformamido}acetic acid, identified by its CAS number 2172208-69-2, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a cyclohexyl backbone, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an N-methylformamide moiety. The presence of these functional groups not only contributes to its unique chemical properties but also opens up diverse possibilities for its application in drug discovery and medicinal chemistry.

The fluorenylmethoxycarbonyl group is particularly noteworthy, as it is commonly employed in peptide synthesis as an amino acid protecting group. This feature makes 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylformamido}acetic acid a valuable intermediate in the construction of more complex peptide-based therapeutics. The cyclohexyl moiety, on the other hand, introduces steric bulk and conformational flexibility, which can be exploited to modulate the bioactivity and pharmacokinetic profile of derivative compounds.

In recent years, there has been a growing interest in the development of novel scaffolds that can enhance the efficacy and selectivity of pharmacological agents. The structural motif present in 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylformamido}acetic acid aligns well with this trend, as it combines elements that have been shown to improve drug-like properties. For instance, the Fmoc group not only facilitates controlled peptide synthesis but also serves as a handle for further chemical modifications, allowing for the exploration of diverse structural analogs.

One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The cyclohexyl ring can be engineered to interact with specific biological targets, while the Fmoc group provides a versatile platform for appending additional functional units. This dual functionality makes 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylformamido}acetic acid an attractive candidate for designing molecules that can selectively modulate biological pathways relevant to diseases such as cancer, inflammation, and neurodegeneration.

Recent advancements in computational chemistry and molecular modeling have further enhanced our ability to predict the bioactivity of compounds like 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylformamido}acetic acid. By leveraging these tools, researchers can rapidly screen large libraries of derivatives and identify those with optimal pharmacokinetic profiles. This approach has already led to the discovery of several promising lead compounds that are now undergoing further optimization.

The synthesis of 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylformamido}acetic acid presents its own set of challenges due to its complex structure. However, modern synthetic methodologies have made significant strides in addressing these difficulties. Techniques such as solid-phase peptide synthesis (SPPS) and transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of such intricate molecules. These advances not only reduce the time and cost associated with synthesis but also improve the overall yield and purity of the final product.

The potential therapeutic applications of 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylformamido}acetic acid are vast. For example, derivatives of this compound could be designed to inhibit key enzymes involved in disease pathogenesis or to modulate receptor activity. Additionally, its structural features make it a suitable candidate for developing PROTACs (Proteolysis Targeting Chimeras), which are novel classes of drugs designed to induce degradation of specific proteins.

In conclusion, 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylformamido}acetic acid (CAS No. 2172208-69-2) represents a promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features, combined with its versatility as a synthetic intermediate, make it an invaluable tool for medicinal chemists seeking to design novel therapeutics. As our understanding of biological systems continues to evolve, compounds like this are likely to play an increasingly important role in addressing some of the most challenging diseases faced by humanity today.

2172208-69-2 (2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylformamido}acetic acid) Related Products

- 1369135-49-8(1-(6-methylpyridin-2-yl)cyclopentane-1-carboxylic acid)

- 1869997-04-5(4-(Isoquinolin-5-yl)but-3-en-2-one)

- 2680837-11-8(2-{(tert-butoxy)carbonyl2-nitro-4-(trifluoromethyl)phenylamino}acetic acid)

- 1965304-90-8(2-Methyl-3-phenyl-2H-quinoxaline)

- 23088-42-8((±)-(1-Bromoethyl-2,2,2-d3)benzene)

- 866843-17-6(3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline)

- 2287302-44-5(1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine)

- 2171860-09-4(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}propanoic acid)

- 868775-42-2(tert-butyl cis-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-1-carboxylate)

- 36332-93-1(18-methylicosanoic Acid)